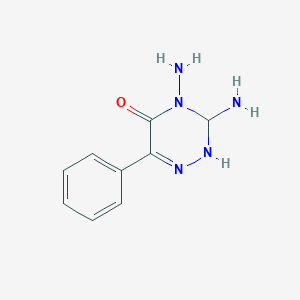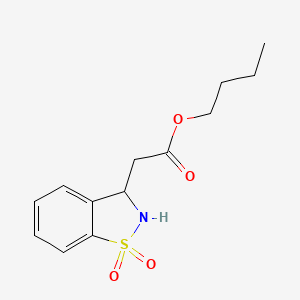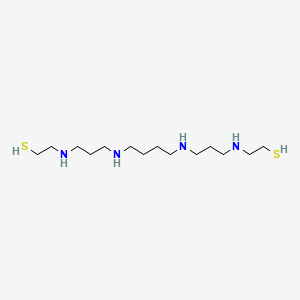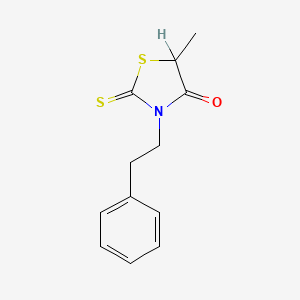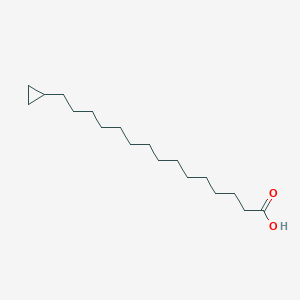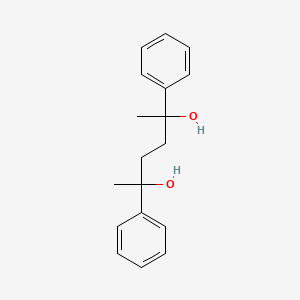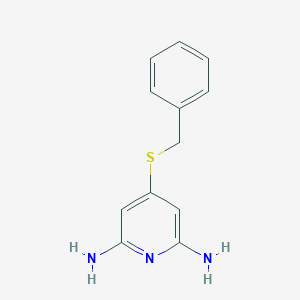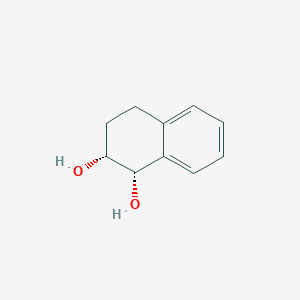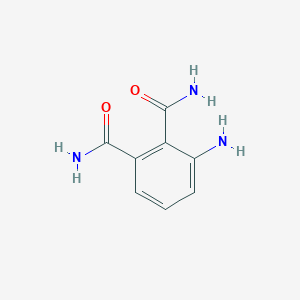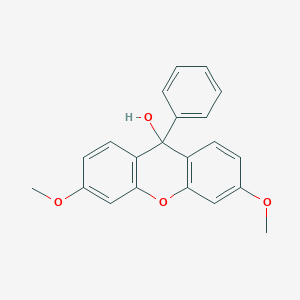
3,6-Dimethoxy-9-phenyl-9H-xanthen-9-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethoxy-9-phenyl-9H-xanthen-9-OL is a chemical compound belonging to the xanthene family Xanthene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethoxy-9-phenyl-9H-xanthen-9-OL typically involves the cyclization of 2-phenoxybenzophenone in the presence of an acid catalyst and an excess of aluminum chloride. This reaction pathway has been studied using density functional theory to understand the formation of xanthydrol motifs .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dimethoxy-9-phenyl-9H-xanthen-9-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the xanthene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized xanthene derivatives.
Applications De Recherche Scientifique
3,6-Dimethoxy-9-phenyl-9H-xanthen-9-OL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of fluorescein derivatives and other xanthene-based compounds.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other materials with specific optical properties.
Mécanisme D'action
The mechanism of action of 3,6-Dimethoxy-9-phenyl-9H-xanthen-9-OL involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to modulate biological processes, such as enzyme inhibition and receptor binding. Specific pathways and targets depend on the context of its application, such as its role as an acetylcholinesterase inhibitor in neurological studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dimethoxy-9H-xanthen-9-one: A synthetic intermediate and derivative of xanthone.
9-Phenyl-9H-xanthen-9-ol: A related compound with similar structural features.
3-chloro-4,6-dimethoxy-1-methyl-9H-xanthen-9-one: Known for its antibacterial activity.
Uniqueness
3,6-Dimethoxy-9-phenyl-9H-xanthen-9-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
14344-86-6 |
|---|---|
Formule moléculaire |
C21H18O4 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
3,6-dimethoxy-9-phenylxanthen-9-ol |
InChI |
InChI=1S/C21H18O4/c1-23-15-8-10-17-19(12-15)25-20-13-16(24-2)9-11-18(20)21(17,22)14-6-4-3-5-7-14/h3-13,22H,1-2H3 |
Clé InChI |
WVJGITJYLPKKGF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)OC)(C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



